1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride
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Overview
Description
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride is a complex organic compound with the molecular formula C15H22N4O4S This compound is notable for its unique structure, which includes a pyrrolidine ring and a piperidine ring, both of which are functionalized with a nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Functionalization with Nitrobenzenesulfonyl Group:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of Pyrrolidine and Piperidine Rings: The final step involves coupling the functionalized pyrrolidine and piperidine rings under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride undergoes various chemical reactions:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases such as sodium hydroxide. Major products formed from these reactions include amines and substituted derivatives of the original compound.
Scientific Research Applications
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and prolinol share structural similarities but differ in their biological activity and applications.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid derivatives have similar ring structures but different functional groups, leading to varied applications.
The uniqueness of this compound lies in its combined pyrrolidine and piperidine rings functionalized with a nitrobenzenesulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S.ClH/c16-12-5-8-17(9-6-12)14-7-10-18(11-14)24(22,23)15-3-1-13(2-4-15)19(20)21;/h1-4,12,14H,5-11,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSKMNYZIHASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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